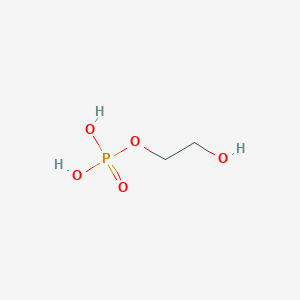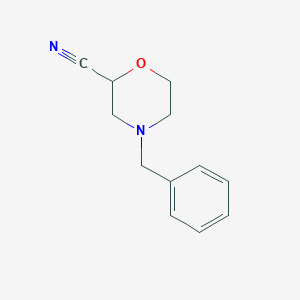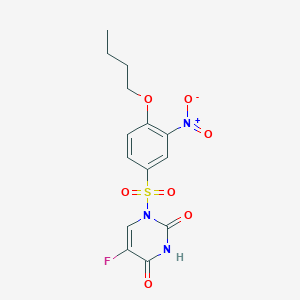
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it an attractive target for drug discovery research.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves the inhibition of specific enzymes and proteins through the formation of covalent bonds with their active sites. This compound is able to bind to these targets with high affinity and specificity, leading to the disruption of their normal function and ultimately to the inhibition of disease processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- are dependent on the specific targets that it inhibits. For example, the inhibition of dihydroorotate dehydrogenase can lead to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This can ultimately result in the death of cancer cells and the suppression of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- in lab experiments is its high potency and specificity for its target enzymes and proteins. This makes it a valuable tool for studying the mechanisms of disease processes and for the development of new therapeutic agents. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure the safety of lab personnel and experimental subjects.
Orientations Futures
There are many potential future directions for research on 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro-. One area of interest is the development of new therapeutic agents based on this compound or its derivatives. Another potential direction is the study of its effects on other enzymes and proteins that may be involved in disease processes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound in order to optimize its use in lab experiments and clinical settings.
Méthodes De Synthèse
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The most common method of synthesis involves the reaction of 5-fluoro-2,4(1H,3H)-pyrimidinedione with 4-butoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
The potential therapeutic applications of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- have been extensively studied in the field of medicinal chemistry. This compound has been shown to have potent inhibitory effects on a range of enzymes and proteins that are involved in various disease processes. For example, it has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides and is a target for the treatment of cancer and autoimmune diseases.
Propriétés
Numéro CAS |
128887-36-5 |
|---|---|
Nom du produit |
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- |
Formule moléculaire |
C14H14FN3O7S |
Poids moléculaire |
387.34 g/mol |
Nom IUPAC |
1-(4-butoxy-3-nitrophenyl)sulfonyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14FN3O7S/c1-2-3-6-25-12-5-4-9(7-11(12)18(21)22)26(23,24)17-8-10(15)13(19)16-14(17)20/h4-5,7-8H,2-3,6H2,1H3,(H,16,19,20) |
Clé InChI |
JMPKRMCNGKAGBJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
Autres numéros CAS |
128887-36-5 |
Synonymes |
1-(4-butoxy-3-nitro-phenyl)sulfonyl-5-fluoro-pyrimidine-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



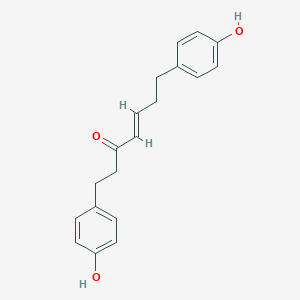
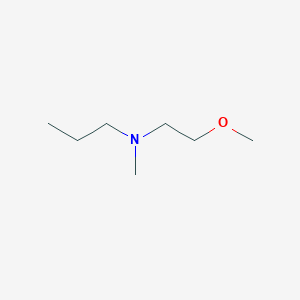
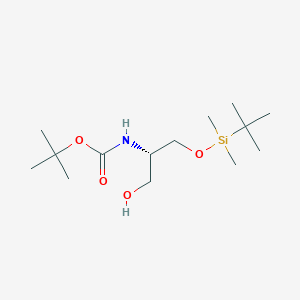
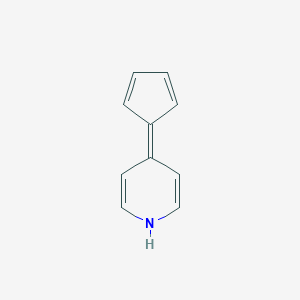
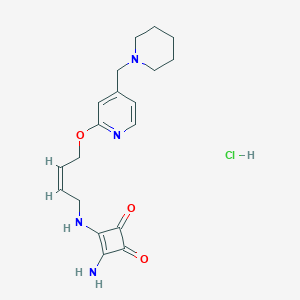
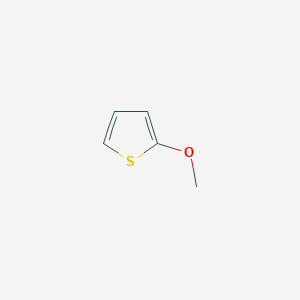
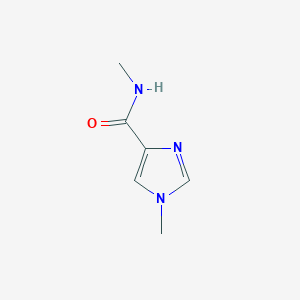
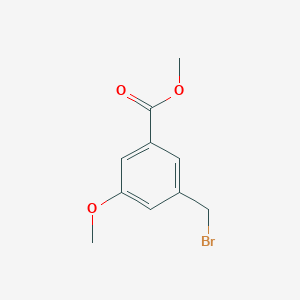
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
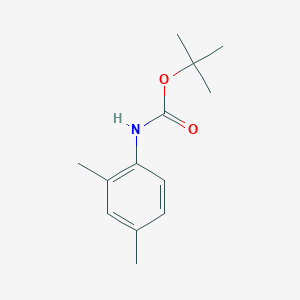
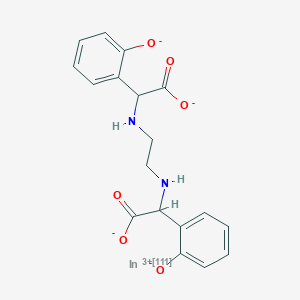
![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)
